molecular formula C19H22FN3O3 B15102789 N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

Cat. No.: B15102789
M. Wt: 359.4 g/mol
InChI Key: NZXGAOUCIUCXCP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a synthetic compound featuring a benzoxazole-piperidine core linked to a cyclopropylamide group via a ketone-butanamide chain. The compound’s design incorporates a 6-fluoro-substituted benzoxazole heterocycle, which is common in antipsychotics like risperidone and paliperidone, and a cyclopropyl group that may enhance metabolic stability .

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22FN3O3/c20-13-1-4-15-16(11-13)26-22-19(15)12-7-9-23(10-8-12)18(25)6-5-17(24)21-14-2-3-14/h1,4,11-12,14H,2-3,5-10H2,(H,21,24)

InChI Key

NZXGAOUCIUCXCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluoro-substituted carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzoxazole intermediate with piperidine in the presence of a suitable catalyst.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzoxazole ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring

    Reduction: Reduced derivatives of the benzoxazole ring

    Substitution: Substituted benzoxazole derivatives

    Hydrolysis: Carboxylic acid and amine derivatives

Scientific Research Applications

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted benzoxazole ring and piperidine moiety allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiproliferative activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The benzoxazole-piperidine scaffold is a hallmark of several antipsychotics (Table 1). Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Pharmacological Target Solubility/Bioavailability
Target Compound Benzoxazole-piperidine Cyclopropylamide, oxobutanamide Not specified Unknown
Risperidone Benzisoxazole-piperidine Ethyl-pyrimidinone 5-HT₂A, D₂ receptors Moderate solubility, high bioavailability
Paliperidone Benzoxazole-piperidine Hydroxyethyl-pyrimidinone 5-HT₂A, D₂ receptors Low solubility (28% bioavailability)
Example 57 (Patent Compound) Chromen-pyrazolopyrimidine Cyclopropyl-sulfonamide Not specified Unknown
Key Differences and Implications
  • Benzoxazole vs. Benzisoxazole : The target compound’s benzoxazole ring (oxygen and nitrogen at positions 1 and 2) differs from risperidone’s benzisoxazole (oxygen and nitrogen at adjacent positions). This subtle variation may alter receptor binding affinity or metabolic pathways .
  • Substituent Groups: The cyclopropylamide and oxobutanamide chain in the target compound contrast with risperidone’s ethyl-pyrimidinone and paliperidone’s hydroxyethyl groups.
  • Synthetic Routes : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (similar to Example 57 in ), whereas risperidone and paliperidone require multi-step syntheses with additional functionalization .

Pharmacokinetic and Physicochemical Properties

Solubility and Bioavailability

While direct data for the target compound are unavailable, structural analogs provide insights:

  • Paliperidone: Poor water solubility (28% bioavailability) due to hydrophobic pyrimidinone and hydroxyethyl groups .
  • Target Compound: The oxobutanamide moiety may improve solubility compared to paliperidone, but the cyclopropyl group could introduce hydrophobicity. Formulation strategies (e.g., co-crystals, nanocrystals) used for paliperidone might be applicable .
Metabolic Stability

The cyclopropyl group in the target compound may resist cytochrome P450-mediated metabolism, a common issue with risperidone’s ethyl chain, which undergoes hydroxylation to form paliperidone .

Biological Activity

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structural Information

The molecular formula for this compound is C20H24F N3O3, with a molecular weight of 373.43 g/mol. The compound features a cyclopropyl group, a piperidine moiety, and a benzoxazole ring, which are known for their diverse biological activities.

Chemical Characteristics

PropertyValue
Molecular Weight373.43 g/mol
Molecular FormulaC20H24F N3O3
LogP2.406
Polar Surface Area62.815 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and benzoxazole moieties have demonstrated significant antibacterial properties against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Studies have shown that derivatives of benzoxazole and piperidine can act as effective inhibitors of acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial for the development of treatments for neurological disorders and urinary tract infections.

Case Studies

  • Antibacterial Screening : A study synthesized several compounds similar to this compound and evaluated their antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating strong antibacterial potential compared to standard drugs .
  • Enzyme Inhibition Studies : In another investigation, compounds with similar structural features were tested for their inhibitory effects on AChE and urease. The results indicated that specific derivatives displayed strong inhibition with IC50 values significantly lower than those of reference standards .

The biological activity of this compound is likely attributed to its ability to interact with specific target proteins in bacterial cells and human enzymes. Molecular docking studies suggest that the compound can form stable complexes with target sites, leading to effective inhibition of enzyme activity and disruption of bacterial cell function.

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